8-chloro-7-fluoro-naphthalen-1-ol
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Overview
Description
8-chloro-7-fluoro-naphthalen-1-ol is a chemical compound with the molecular formula C10H6ClFO. It is a derivative of naphthalene, characterized by the presence of chlorine and fluorine atoms at the 8th and 7th positions, respectively, and a hydroxyl group at the 1st position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-7-fluoro-naphthalen-1-ol typically involves the halogenation of naphthalene derivatives. One common method includes the selective chlorination and fluorination of naphthalen-1-OL under controlled conditions. The reaction conditions often involve the use of halogenating agents such as chlorine and fluorine gases or their respective compounds in the presence of catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and continuous flow systems to ensure high yield and purity. The process is optimized for cost-effectiveness and environmental safety, often incorporating recycling of halogenating agents and solvents .
Chemical Reactions Analysis
Types of Reactions
8-chloro-7-fluoro-naphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove halogen atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various substituted naphthalenes .
Scientific Research Applications
8-chloro-7-fluoro-naphthalen-1-ol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-chloro-7-fluoro-naphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and hydroxyl group enable it to form strong interactions with biological molecules, potentially inhibiting or modifying their functions. These interactions can affect various cellular processes, leading to the compound’s observed biological activities .
Comparison with Similar Compounds
Similar Compounds
7-Fluoronaphthalen-1-OL: Similar structure but lacks the chlorine atom.
8-Chloronaphthalen-1-OL: Similar structure but lacks the fluorine atom.
Naphthalen-1-OL: The parent compound without any halogen substitutions.
Uniqueness
8-chloro-7-fluoro-naphthalen-1-ol is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the hydroxyl group provides a distinct set of properties that are not observed in its similar compounds .
Properties
IUPAC Name |
8-chloro-7-fluoronaphthalen-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFO/c11-10-7(12)5-4-6-2-1-3-8(13)9(6)10/h1-5,13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDGAORONCAQNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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